7-(2-hydroxyethyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include a 2-hydroxyethyl substituent at position 7, an imino group at position 6, a carboxamide moiety linked to a 4-methylbenzyl group at position 5, and a ketone at position 2. The structural complexity arises from its sp³-hybridized bridgehead atoms and conjugated π-system, which may confer unique electronic and steric properties. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving such intricate structures .
Properties
IUPAC Name |
7-(2-hydroxyethyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-5-7-15(8-6-14)13-24-21(29)16-12-17-20(27(10-11-28)19(16)23)25-18-4-2-3-9-26(18)22(17)30/h2-9,12,23,28H,10-11,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPJGPUYJWREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the core triazatricyclo structure. This is followed by the introduction of the hydroxyethyl, imino, and carboxamide groups through various organic reactions. Common reagents used in these steps include aldehydes, amines, and carboxylic acids, under conditions such as reflux, catalytic hydrogenation, and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure high yield and purity, often involving purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the imino group can produce a primary amine.
Scientific Research Applications
7-(2-hydroxyethyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in downstream biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione : Shares a spirocyclic framework but replaces the tricyclic core with a spiro[4.5]decane system. Lacks the hydroxyethyl and carboxamide groups, reducing hydrophilicity compared to the target compound.
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives :
- Contain a pyrrolidine-carboxamide motif similar to the 4-methylbenzyl carboxamide group.
- Simpler bicyclic structures with fewer conjugated systems, leading to lower thermal stability.
Epigallocatechin gallate (EGCG) : A natural polyphenol with a flavanol-gallate structure. While functionally distinct, its hydroxyl-rich scaffold contrasts with the synthetic target’s nitrogen-dominated heterocycle.
Research Findings
- Reactivity: The hydroxyethyl group in the target compound may participate in hydrogen bonding, influencing binding affinity in biological assays. This contrasts with the dimethylamino group in the spiro derivative, which primarily affects electronic properties .
- Stability : The conjugated tricyclic system likely enhances thermal stability compared to simpler bicyclic analogs, as observed in related triazatricyclo compounds .
- Methodology : Structural elucidation of such compounds relies heavily on X-ray crystallography (e.g., SHELXL ) and spectroscopic techniques. Computational tools for chemical structure comparison (e.g., metabolic pathway algorithms ) can predict bioactivity by mapping functional group similarities.
Biological Activity
The compound 7-(2-hydroxyethyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS No: 614747-54-5) has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound through an examination of its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex tricyclic structure that contributes to its biological activity. The presence of the hydroxyl group and imine functionality enhances its interaction with biological targets.
Mechanisms of Biological Activity
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, disrupting cell cycle progression and promoting cell death in malignant cells .
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of several bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism involves disrupting bacterial cell wall synthesis and function .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) evaluated the anticancer efficacy of this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as Annexin V .
Case Study 2: Antimicrobial Testing
In a comparative study, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a therapeutic agent for bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
